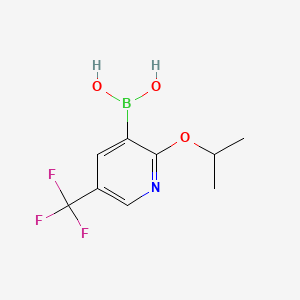

2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

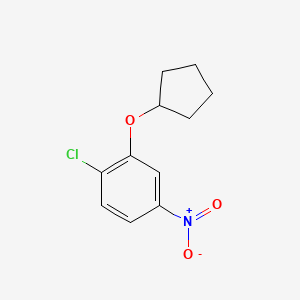

“2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid” is a boronic acid derivative with the molecular formula C9H11BF3NO3 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11BF3NO3/c1-5(2)17-8-7(10(15)16)3-6(4-14-8)9(11,12)13/h3-5,15-16H,1-2H3 . This indicates that the compound contains nine carbon atoms, eleven hydrogen atoms, one boron atom, three fluorine atoms, one nitrogen atom, and three oxygen atoms .Chemical Reactions Analysis

Boronic acids, such as this compound, are valuable building blocks in organic synthesis . They can undergo a variety of reactions, including protodeboronation . In one study, a protocol was developed for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters, which allowed for a formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

This compound is a solid and is typically stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 249 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid is a compound of interest due to its versatile applications in the field of organic synthesis. Its related compounds, such as 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, have been synthesized with high yield and purity under optimized conditions, highlighting the potential for efficient synthesis of structurally similar boronic acids (Liu Guoqua, 2014). This process involves n-butyl lithium reagent reactions, characterized through HPLC, FTIR, and 1H NMR, demonstrating the compound's structural and purity integrity.

Reactivity and Application in Chemosensors

The reactivity and potential application of pyridinium boronic acids, which share a close structural relationship with this compound, in developing chemosensors have been explored. These compounds exhibit specific reactivity towards various analytes, making them suitable for detecting biological and chemical substances (S. Iwatsuki et al., 2012). The detailed study of their pKas and reactivity provides a foundation for understanding the fundamental reaction mechanisms involved in sensor applications.

Cross-Coupling Reactions

Research into the use of pyridylboronic acids in cross-coupling reactions has unveiled their significant potential in creating highly functionalized heteroarylpyridine derivatives. This research not only opens avenues for synthesizing complex organic molecules but also demonstrates the utility of such boronic acids in medicinal chemistry and materials science (Amy E. Smith et al., 2008). The successful synthesis of various derivatives through Suzuki–Miyaura cross-coupling reactions showcases the versatility and utility of these compounds in organic synthesis.

Direct Metalation and Functionalization

The direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines, closely related to this compound, have been thoroughly investigated. This research provides insights into the selective metalation and functionalization at different positions on the pyridine ring, enabling the preparation of a range of pyridinecarboxylic acids and derivatives with potential applications in pharmaceuticals and agrochemicals (M. Schlosser & Marc Marull, 2003).

Catalysis and Amide Formation

Novel derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, including 5-trifluoromethyl systems, have shown increased reactivity as catalysts for direct amide formation between carboxylic acids and amines. This research underscores the role of electronic effects on catalytic activity and offers a green chemistry approach to amide bond formation, crucial in pharmaceutical manufacturing (K. Arnold et al., 2008).

Safety and Hazards

Direcciones Futuras

Boronic acids and their derivatives, including this compound, are becoming increasingly important in medicinal chemistry . They have been found to have a variety of biological activities and their introduction to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics . As such, there is significant potential for future research and development involving this compound and other boronic acids .

Mecanismo De Acción

Target of Action

The primary target of 2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This occurs after the oxidative addition of formally electrophilic organic groups to palladium, which results in the formation of a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of this reaction arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable nature of the organoboron reagents, and their rapid transmetalation with palladium ( II) complexes .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . It is also generally environmentally benign .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, and the compound’s role as an organoboron reagent is crucial to its success .

Action Environment

The action of this compound is influenced by the reaction conditions. The compound is known to be stable and to perform well under the mild and functional group tolerant conditions of the Suzuki–Miyaura coupling reaction . It is also environmentally benign, which makes it suitable for use in a variety of settings .

Análisis Bioquímico

Biochemical Properties

The compound plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction . This reaction involves the cross-coupling of organoboron compounds with organic halides or triflates, catalyzed by a palladium(0) complex . The 2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid compound, as an organoboron reagent, is involved in this reaction .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its involvement in the Suzuki–Miyaura coupling reaction .

Temporal Effects in Laboratory Settings

Organoboron compounds are generally stable and readily prepared, making them suitable for use in various chemical reactions .

Metabolic Pathways

Organoboron compounds can be converted into a broad range of functional groups, suggesting their involvement in various metabolic pathways .

Propiedades

IUPAC Name |

[2-propan-2-yloxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF3NO3/c1-5(2)17-8-7(10(15)16)3-6(4-14-8)9(11,12)13/h3-5,15-16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWYDUFNUDIURV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OC(C)C)C(F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681615 |

Source

|

| Record name | {2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1218790-67-0 |

Source

|

| Record name | {2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione](/img/structure/B594740.png)

![7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B594753.png)

![N-tert-butyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B594755.png)

![D-[1-13C]Erythro-pent-2-ulose](/img/structure/B594759.png)